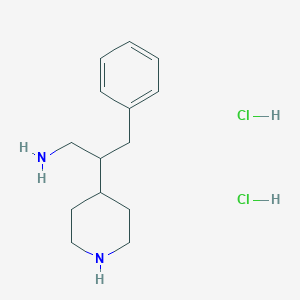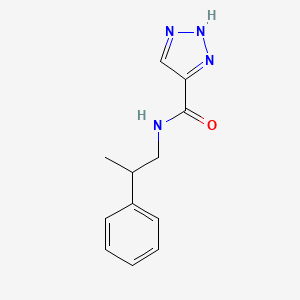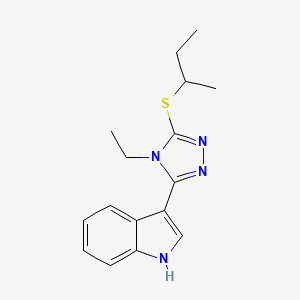
3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2309465-04-9 . It has a molecular weight of 291.26 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2.2ClH/c15-11-14 (13-6-8-16-9-7-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.26 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown the potential of compounds structurally related to 3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride in the synthesis of new chemical entities with antibacterial properties. For example, Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antioxidant Potency
A study by Dineshkumar and Parthiban (2022) synthesized a molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, demonstrating its antioxidant efficacy through DPPH and ABTS methods. This research contributes to the understanding of piperidine derivatives' potential in antioxidant applications (Dineshkumar & Parthiban, 2022).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of piperidine, such as 3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride, are often synthesized for potential therapeutic applications. Ito et al. (2002) developed a practical method for synthesizing N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound that upregulates the LDL receptor (Ito et al., 2002).
Insecticidal Activities
Jiang et al. (2013) reported the synthesis of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates, exhibiting insecticidal activities against Plutella xylostella, suggesting the potential use of piperidine derivatives in agricultural contexts (Jiang et al., 2013).
Crystallography and Molecular Structure
The molecular structure of piperidine derivatives is also a subject of research. Ramalingan, Ng, and Tiekink (2012) studied the crystal structure of a piperidine derivative, providing insights into the molecular conformation and intermolecular interactions in such compounds (Ramalingan, Ng, & Tiekink, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHXXENGNZUMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)
![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2372738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2372742.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)